2-chloro-N-(4-methoxyphenyl)-N-methyl-5-nitrobenzenesulfonamide
Overview
Description
2-Chloro-N-(4-methoxyphenyl)-N-methyl-5-nitrobenzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including a chloro group, a methoxy group, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(4-methoxyphenyl)-N-methyl-5-nitrobenzenesulfonamide typically involves multiple steps, starting with the nitration of 2-chlorobenzenesulfonamide to introduce the nitro group at the 5-position
Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled reactions involving reagents such as sulfuric acid, nitric acid, and methylation agents. The process requires precise temperature control and purification steps to ensure the final product's purity and yield.
Types of Reactions:
Oxidation: The nitro group can undergo oxidation to form nitroso compounds or further oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different chemical properties.
Substitution: The chloro and methoxy groups can participate in electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation Products: Nitroso derivatives and higher oxidation state compounds.
Reduction Products: Amines and related derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a tool in biochemical studies, particularly in understanding enzyme mechanisms and interactions. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group, in particular, plays a crucial role in its biological activity, often interacting with proteins to modulate their function. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
2-Chloro-N-(4-methoxyphenyl)acetamide: Similar structure but lacks the nitro and sulfonamide groups.
2-Chloro-N-(4-methoxyphenyl)nicotinamide: Similar to the target compound but with a different aromatic ring structure.
Uniqueness: The presence of both the nitro and sulfonamide groups in 2-chloro-N-(4-methoxyphenyl)-N-methyl-5-nitrobenzenesulfonamide gives it unique chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-N-methyl-5-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O5S/c1-16(10-3-6-12(22-2)7-4-10)23(20,21)14-9-11(17(18)19)5-8-13(14)15/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEXTOUZOHASDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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